molecular formula C24H36O10P2 B12831664 Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)

Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)

Cat. No.: B12831664
M. Wt: 546.5 g/mol
InChI Key: HUXLWWNNUPUGET-UHFFFAOYSA-N
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Description

Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and phosphonate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Phosphonation: The final step involves the introduction of phosphonate groups. This can be done using a Michaelis-Arbuzov reaction where a trialkyl phosphite reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.

    Substitution: The phosphonate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of phosphonate esters or amides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with phosphonate groups.

Medicine

    Drug Development: Investigated for its potential as a prodrug or active pharmaceutical ingredient.

Industry

    Materials Science: Used in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) exerts its effects often involves interaction with biological molecules through its phosphonate groups. These groups can mimic phosphate esters, allowing the compound to inhibit enzymes or interact with proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphate)
  • Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphite)

Uniqueness

Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is unique due to its specific substitution pattern and the presence of phosphonate groups, which confer distinct chemical reactivity and biological activity compared to its phosphate and phosphite analogs.

Properties

Molecular Formula

C24H36O10P2

Molecular Weight

546.5 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-(2-diethoxyphosphoryl-4,6-dimethoxyphenyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C24H36O10P2/c1-9-31-35(25,32-10-2)21-15-17(27-5)13-19(29-7)23(21)24-20(30-8)14-18(28-6)16-22(24)36(26,33-11-3)34-12-4/h13-16H,9-12H2,1-8H3

InChI Key

HUXLWWNNUPUGET-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC(=C1C2=C(C=C(C=C2P(=O)(OCC)OCC)OC)OC)OC)OC)OCC

Origin of Product

United States

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